![molecular formula C10H18N4O2S B2363349 1-(ethylsulfonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine CAS No. 2034515-52-9](/img/structure/B2363349.png)
1-(ethylsulfonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine
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Overview
Description
Imidazole and piperazine rings are common structures in many biologically active compounds . Imidazoles are key components to functional molecules that are used in a variety of everyday applications . Piperazine is a frequently used building block in the pharmaceutical industry and is part of many therapeutic drugs.
Synthesis Analysis
The synthesis of substituted imidazoles has seen recent advances . An emphasis has been placed on the bonds constructed during the formation of the imidazole . The utility of these methodologies is based around the functional group compatibility of the process and resultant substitution patterns around the ring .Scientific Research Applications
Antiviral Research
Compounds structurally similar to "1-(ethylsulfonyl)-4-(1-methyl-1H-imidazol-2-yl)piperazine" have been investigated for their antiviral properties, specifically against HIV. For example, research by Al-Masoudi et al. (2007) explored the synthesis and in vitro anti-HIV activity of new 5-substituted piperazinyl-4-nitroimidazole derivatives. These compounds were evaluated for their effectiveness against HIV-1 and HIV-2, showing potential as non-nucleoside reverse transcriptase inhibitors (Al-Masoudi, Al-Soud, De Clercq, & Pannecouque, 2007).
Antimicrobial and Antifungal Applications
The antimicrobial and antifungal activities of related compounds have been extensively studied. Rajkumar, Kamaraj, and Krishnasamy (2014) synthesized novel 1-(2-(4,5-dimethyl-2-phenyl-1H-imidazol-1-yl)ethyl)piperazine derivatives and screened them for in vitro antimicrobial properties. Certain derivatives exhibited excellent antibacterial and antifungal activities, suggesting potential for developing new antimicrobial agents (Rajkumar, Kamaraj, & Krishnasamy, 2014).
Anticancer Research
Another significant area of application is in anticancer research. Mallesha et al. (2012) explored the synthesis and in vitro antiproliferative activity of 2-methyl-3-(2-piperazin-1-yl-ethyl)-pyrido[1,2-a]pyrimidin-4-one derivatives against human cancer cell lines. Some compounds demonstrated good activity across various cell lines, indicating potential as anticancer agents (Mallesha, Mohana, Veeresh, Alvala, & Mallika, 2012).
CO2 Capture Research
Beyond biomedical applications, derivatives of "this compound" have also been studied for environmental applications, such as CO2 capture. Yuan and Rochelle (2019) characterized semi-aqueous piperazine solutions for CO2 capture, demonstrating increased absorption rates and capacities under certain conditions. This research contributes to developing more efficient and effective methods for capturing CO2 from industrial emissions (Yuan & Rochelle, 2019).
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-ethylsulfonyl-4-(1-methylimidazol-2-yl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N4O2S/c1-3-17(15,16)14-8-6-13(7-9-14)10-11-4-5-12(10)2/h4-5H,3,6-9H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRVZKDPEXDJSPH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)N1CCN(CC1)C2=NC=CN2C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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